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1-

(Trifluoromethylcyclopropyl)benze

ne

Cat. No.: B1321765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(Trifluoromethylcyclopropyl)benzene is a fluorinated organic compound of increasing

interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group

into a cyclopropyl ring attached to a benzene moiety imparts unique physicochemical

properties that can significantly influence the biological activity, metabolic stability, and

pharmacokinetic profile of a molecule. This technical guide provides a comprehensive overview

of the physicochemical properties, synthesis, and spectral characterization of 1-
(trifluoromethylcyclopropyl)benzene, serving as a valuable resource for researchers in the

pharmaceutical and chemical sciences.

Physicochemical Properties
The physicochemical properties of 1-(Trifluoromethylcyclopropyl)benzene are crucial for its

application in drug design and development. A summary of its key properties is presented

below.

Table 1: General and Physicochemical Properties of 1-(Trifluoromethylcyclopropyl)benzene
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Property Value Source(s)

IUPAC Name

[1-

(Trifluoromethyl)cyclopropyl]be

nzene

N/A

CAS Number 883547-73-7 [1]

Molecular Formula C₁₀H₉F₃ [2]

Molecular Weight 186.18 g/mol [2]

Physical State Liquid at 20°C [3]

Boiling Point 106-107 °C at 25 mmHg [2]

Calculated logP ~3.4 - 4.4 (estimated) [1][4]

Calculated Aqueous Solubility
Low (estimation based on

logP)
N/A

pKa Not available N/A

Note: Calculated logP is estimated based on structurally similar compounds. Direct

experimental data for logP and aqueous solubility are not readily available.

Synthesis
The synthesis of 1-(trifluoromethylcyclopropyl)benzene can be achieved through several

methods, with the most common being the rhodium-catalyzed cyclopropanation of styrene with

a trifluorodiazoethane precursor. This method offers a direct and efficient route to the desired

product.

General Experimental Protocol: Rhodium-Catalyzed
Cyclopropanation
This protocol is adapted from established procedures for the synthesis of trifluoromethyl-

substituted cyclopropanes.
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Objective: To synthesize 1-(Trifluoromethylcyclopropyl)benzene via a rhodium-catalyzed

reaction.

Materials:

Styrene

1-Aryl-2,2,2-trifluorodiazoethane (or in situ generated equivalent)

Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄, Rh₂(R-PTAD)₄)

Anhydrous solvent (e.g., dichloromethane, pentane)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for anhydrous reactions

Procedure:

Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with the

chiral dirhodium(II) catalyst under an inert atmosphere.

Reagent Addition: Anhydrous solvent is added to dissolve the catalyst, followed by the

addition of styrene.

Diazo Compound Addition: The trifluorodiazoethane precursor is added to the reaction

mixture. For controlled reactions, this can be done via syringe pump over a period of several

hours.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the

starting materials.

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield pure 1-(trifluoromethylcyclopropyl)benzene.
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Diagram of the Synthetic Workflow:

General Workflow for Rhodium-Catalyzed Cyclopropanation
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Caption: General workflow for the synthesis of 1-(Trifluoromethylcyclopropyl)benzene.

Spectral Characterization
The structural elucidation of 1-(Trifluoromethylcyclopropyl)benzene is confirmed through

various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.

Table 2: Key FTIR Spectral Data

Wavenumber (cm⁻¹) Assignment

~3030 Aromatic C-H stretch

~2850-2950 Cyclopropyl C-H stretch

~1600, ~1490, ~1450 Aromatic C=C stretching vibrations

~1100-1350 C-F stretching vibrations

Note: The exact peak positions can vary slightly.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation

pattern of the molecule.

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 186,

corresponding to the molecular weight of the compound.

Key Fragmentation Patterns: Common fragmentation pathways for similar compounds

involve the loss of a trifluoromethyl radical (•CF₃) or cleavage of the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the detailed structural analysis of 1-
(Trifluoromethylcyclopropyl)benzene. Although specific experimental spectra are not widely
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published, predicted chemical shifts can be estimated based on the structure.

Predicted ¹H NMR Spectral Data:

Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.

Cyclopropyl Protons: Multiplets in the range of δ 1.0-1.5 ppm.

Predicted ¹³C NMR Spectral Data:

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

Trifluoromethyl Carbon: A quartet due to C-F coupling, expected in the range of δ 120-130

ppm.

Cyclopropyl Carbons: Signals in the range of δ 10-30 ppm.

Signaling Pathways
Currently, there is no published information on the specific biological signaling pathways

modulated by 1-(Trifluoromethylcyclopropyl)benzene. Its primary role is as a building block

in the synthesis of more complex, biologically active molecules. The unique properties it

confers may lead to interactions with various biological targets, which would be determined by

the overall structure of the final compound.

Conclusion
1-(Trifluoromethylcyclopropyl)benzene is a valuable synthetic intermediate with promising

applications in drug discovery. Its key physicochemical characteristics, particularly its

lipophilicity and the metabolic stability often associated with the trifluoromethyl group, make it

an attractive moiety for incorporation into novel therapeutic agents. This guide provides a

foundational understanding of its properties, synthesis, and characterization, which will be

beneficial for researchers working in the field of medicinal chemistry and organic synthesis.

Further experimental investigation into its biological activities and a more detailed exploration

of its physicochemical properties are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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